Butyl[(3,5-dimethylphenyl)methyl]amine
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Overview
Description
Butyl[(3,5-dimethylphenyl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by a butyl group attached to a benzylamine structure, where the benzyl group is substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(3,5-dimethylphenyl)methyl]amine typically involves the alkylation of 3,5-dimethylbenzylamine with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as toluene or ethanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl[(3,5-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
Butyl[(3,5-dimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl[(3,5-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the butyl and methyl substitutions, making it less hydrophobic and less sterically hindered.
3,5-Dimethylbenzylamine: Similar structure but without the butyl group, affecting its reactivity and solubility.
Butylamine: Lacks the aromatic benzyl group, resulting in different chemical properties and applications.
Uniqueness
Butyl[(3,5-dimethylphenyl)methyl]amine is unique due to the presence of both the butyl and 3,5-dimethylbenzyl groups
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(3,5-dimethylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-5-6-14-10-13-8-11(2)7-12(3)9-13/h7-9,14H,4-6,10H2,1-3H3 |
InChI Key |
LIXHIFGRWSQZAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
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